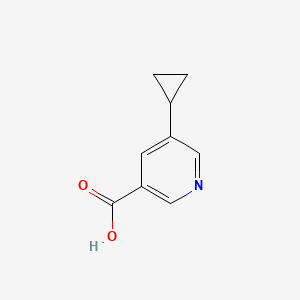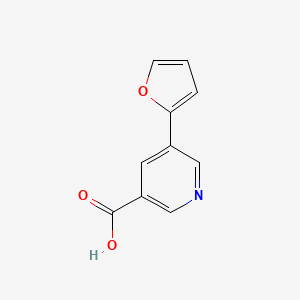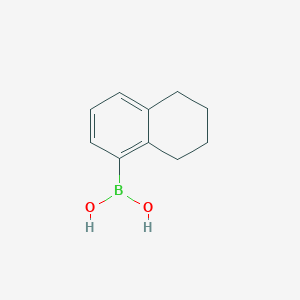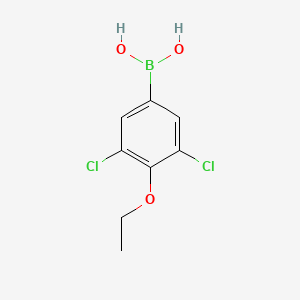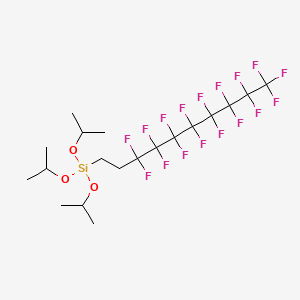
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a total of 65 atoms, including 25 Hydrogen atoms, 19 Carbon atoms, 3 Oxygen atoms, and 17 Fluorine atoms . It also contains a total of 64 bonds, including 39 non-H bonds and 15 rotatable bonds .
Physical And Chemical Properties Analysis
The molecular weight of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is 652.458354 g/mol .
Applications De Recherche Scientifique
Reactivity and Stability in Alcohol Protection
Research by Sancho et al. (2009) compared the relative stabilities of two fluorous analogs of the triisopropylsilyl (TIPS) group, including the diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silyl. They found that these fluorous silyl groups can be installed under standard conditions in comparable yields to the TIPS group, but the derived fluorous silyl ethers are more labile towards cleavage by acids and fluoride (Sancho, Wang, Sui, & Curran, 2009).
Synthesis of Fluorosilicone
Furukawa and Kotera (2002) investigated the hydrosilylation of fluorinated olefins with polyhydromethylsiloxane to synthesize fluorosilicone having highly fluorinated alkyl side chains. This process involved converting the hydrogen bonded to silicons into the heptadecafluorodecyl group (Furukawa & Kotera, 2002).
Low Surface Tension of Polysiloxanes
Kobayashi and Owen (1993) evaluated the surface tension of viscous polymer liquids, including polysiloxanes having fluorinated alkyl side chains, using the pendant-drop method. They found that the surface tensions of these polymers were very low, highlighting the unique properties of these materials (Kobayashi & Owen, 1993).
Silanethione Synthesis and Reactivity
Suzuki et al. (1998) synthesized diaryltetrathiasilolanes and investigated their reactivity. This research provides insights into the chemical behavior and potential applications of silanethiones, compounds related to silanes like the one (Suzuki, Tokitoh, Okazaki, Nagase, & Goto, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-tri(propan-2-yloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F17O3Si/c1-9(2)37-40(38-10(3)4,39-11(5)6)8-7-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h9-11H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVSPPNCAAZLIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2Si(OCH(CH3)2)3, C19H25F17O3Si |
Source


|
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)tris(1-methylethoxy)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631134 |
Source


|
| Record name | 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane | |
CAS RN |
246234-80-0 |
Source


|
| Record name | 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

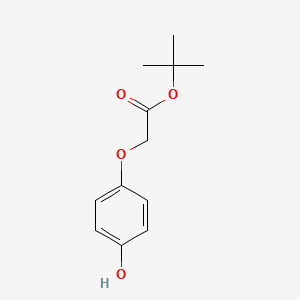
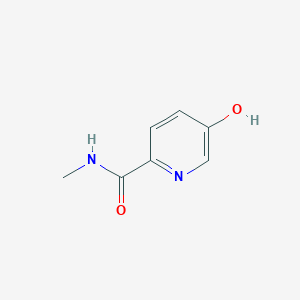
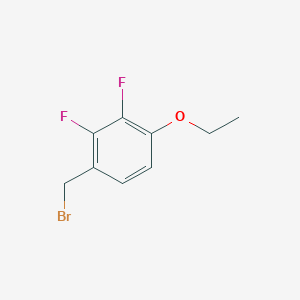
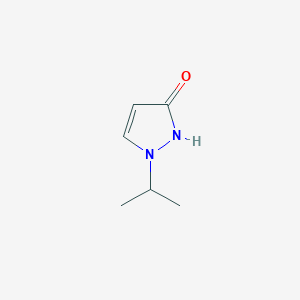
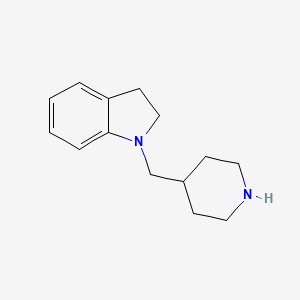
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)
